molecular formula C9H6F3NO4 B2479188 Methyl 4-nitro-3-(trifluoromethyl)benzoate CAS No. 957207-00-0

Methyl 4-nitro-3-(trifluoromethyl)benzoate

Cat. No. B2479188
CAS RN: 957207-00-0
M. Wt: 249.145
InChI Key: WLCQMMCPINDPIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-nitro-3-(trifluoromethyl)benzoate” is a chemical compound. It is an ester, which is a class of compounds produced by the reaction between carboxylic acids and alcohols .


Synthesis Analysis

The synthesis of “Methyl 4-nitro-3-(trifluoromethyl)benzoate” and similar compounds has been reported in the literature . The reduction of methyl (4-trifluoromethyl)benzoate catalyzed by MoO2Cl2 was reported .


Molecular Structure Analysis

The molecular formula of “Methyl 4-nitro-3-(trifluoromethyl)benzoate” is C9H6F3NO4 . Its average mass is 249.143 Da and its monoisotopic mass is 249.024887 Da .


Chemical Reactions Analysis

The nitration of methyl benzoate is an example of electrophilic substitution . The carbonyl group withdraws electron density from the ring deactivating it towards electrophilic substitution .


Physical And Chemical Properties Analysis

“Methyl 4-nitro-3-(trifluoromethyl)benzoate” is a liquid at room temperature . It has a refractive index of n20/D 1.451 (lit.) . Its boiling point is 94-95 °C/21 mmHg (lit.) and its melting point is 13-14 °C (lit.) . The density of this compound is 1.268 g/mL at 25 °C (lit.) .

Scientific Research Applications

C9H5F3NO4\text{C}_9\text{H}_5\text{F}_3\text{NO}_4C9​H5​F3​NO4​

, contains both a nitro group and a trifluoromethyl group. Its unique structure makes it interesting for various applications. Here are six distinct areas where this compound has been studied:

Safety and Hazards

When handling “Methyl 4-nitro-3-(trifluoromethyl)benzoate”, it is advised to avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

methyl 4-nitro-3-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO4/c1-17-8(14)5-2-3-7(13(15)16)6(4-5)9(10,11)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCQMMCPINDPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The solution of 4.2 g (17.9 mmol) 4-nitro-3-(trifluoromethyl)benzoic acid (commercially available) in 5.1 mL 1.25 M hydrochloric acid in methanol was refluxed for 5 h. After cooling down to room temperature the solution was poured on saturated aqueous sodium bicarbonate solution and the phases were separated. The aqueous layer was extracted three times with ethyl acetate, the combined organic layers washed with brine, dried over magnesium sulfate and evaporated. After filtration the solvent was evaporated and the residue was purified by column chromatography on silica gel using an MPLC system (CombiFlash Companion, Isco Inc.) eluting with a gradient of heptane:ethyl acetate (100:0 to 60:40 v/v) to afford the title compound as a light yellow solid (90%) which was pure enough for the next step without further purification.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
5.1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
90%

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